molecular formula C12H13N3O3 B11796162 2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol

2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol

Cat. No.: B11796162
M. Wt: 247.25 g/mol
InChI Key: GCDMFULQQINABD-UHFFFAOYSA-N
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Description

2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol is a chemical compound that features a pyrazole ring substituted with a nitro group and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 4-nitro-5-(p-tolyl)-1H-pyrazole with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic addition of the pyrazole nitrogen to the ethylene oxide, followed by proton transfer to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

    Substitution: Thionyl chloride for halogenation, phosphorus tribromide for bromination.

Major Products Formed

    Oxidation: 2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)acetaldehyde.

    Reduction: 2-(4-Amino-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol.

    Substitution: 2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethyl chloride.

Scientific Research Applications

2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving nitroaromatic compounds.

    Industry: Used in the production of specialty chemicals and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitro-5-phenyl-1H-pyrazol-1-yl)ethanol: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-(4-Nitro-5-(m-tolyl)-1H-pyrazol-1-yl)ethanol: Similar structure but with a m-tolyl group instead of a p-tolyl group.

    2-(4-Nitro-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol: Similar structure but with an o-tolyl group instead of a p-tolyl group.

Uniqueness

2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol is unique due to the specific positioning of the nitro and p-tolyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

2-[5-(4-methylphenyl)-4-nitropyrazol-1-yl]ethanol

InChI

InChI=1S/C12H13N3O3/c1-9-2-4-10(5-3-9)12-11(15(17)18)8-13-14(12)6-7-16/h2-5,8,16H,6-7H2,1H3

InChI Key

GCDMFULQQINABD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NN2CCO)[N+](=O)[O-]

Origin of Product

United States

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